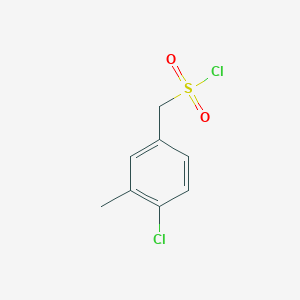

(4-Chloro-3-methylphenyl)methanesulfonyl chloride

説明

BenchChem offers high-quality (4-Chloro-3-methylphenyl)methanesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-3-methylphenyl)methanesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(4-chloro-3-methylphenyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2S/c1-6-4-7(2-3-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWQZLQYWYCVCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CS(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (4-Chloro-3-methylphenyl)methanesulfonyl chloride

Executive Summary

In the landscape of modern drug discovery, the sulfonamide pharmacophore remains a cornerstone motif, prized for its metabolic stability, predictable hydrogen-bonding geometry, and bioisosteric relationship to carboxylic acids. The synthesis of complex sulfonamide libraries relies heavily on the availability and predictable reactivity of diverse sulfonyl chlorides.

(4-Chloro-3-methylphenyl)methanesulfonyl chloride (CAS: 1522115-36-1) is a highly specialized, benzylic sulfonyl chloride. Unlike standard arylsulfonyl chlorides (e.g., tosyl chloride), the presence of a methylene spacer (-CH₂-) between the aromatic ring and the sulfonyl group fundamentally alters its electronic profile and mechanistic behavior[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and the critical mechanistic pathways that dictate its handling and application in organic synthesis.

Physicochemical Profiling & Structural Dynamics

To effectively utilize this reagent, one must first understand its baseline physical properties. The molecule features a benzene ring substituted with an electron-withdrawing chlorine atom at the para position and an electron-donating methyl group at the meta position relative to the methanesulfonyl chloride moiety.

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | (4-Chloro-3-methylphenyl)methanesulfonyl chloride |

| CAS Number | 1522115-36-1[2] |

| Molecular Formula | C₈H₈Cl₂O₂S |

| Molecular Weight | 239.12 g/mol [3] |

| Physical State | Solid (at standard temperature and pressure)[2] |

| SMILES String | O=S(CC1=CC=C(Cl)C(C)=C1)(Cl)=O[3] |

| Purity Standard | Typically ≥95% (for synthetic applications)[2] |

| Storage Conditions | 2–8 °C, strictly under an inert atmosphere (Argon/N₂)[2] |

Structural Causality: The methylene spacer isolates the sulfonyl group from the direct resonance effects of the aromatic ring. Consequently, the electrophilicity of the sulfur atom is governed entirely by the inductive effects of the (4-chloro-3-methylphenyl) group. More importantly, this structural feature introduces highly acidic α-protons, which serve as the linchpin for its unique reactivity profile[4].

Mechanistic Reactivity: The Sulfene Pathway vs. Direct Displacement

As an application scientist, the most common failure point I observe when chemists transition from arylsulfonyl chlorides to benzylsulfonyl chlorides is a misunderstanding of the reaction mechanism.

While arylsulfonyl chlorides undergo classic bimolecular nucleophilic substitution (Sₙ2) at the sulfur center, (4-Chloro-3-methylphenyl)methanesulfonyl chloride predominantly reacts via an E1cB-like elimination-addition pathway in the presence of basic amines[5][6].

The Sulfene Intermediate

When exposed to a non-nucleophilic base (such as triethylamine or DIPEA), the acidic α-protons of the methylene group are rapidly abstracted. This triggers the expulsion of the chloride leaving group, generating a highly reactive, transient sulfene intermediate (Ar-CH=SO₂)[7].

The nucleophile (e.g., a primary or secondary amine) then rapidly attacks this sulfene intermediate to yield the target sulfonamide. If the concentration of the nucleophilic amine is too low, or if the addition rate is poorly controlled, the sulfene intermediate will undergo deleterious side reactions, most notably dimerization to form heavily substituted stilbenes, or rapid hydrolysis if trace moisture is present[4].

Figure 1: Divergent mechanistic pathways of benzylsulfonyl chlorides highlighting the critical sulfene intermediate.

Experimental Methodology: High-Yielding Sulfonamide Synthesis

To harness the reactivity of (4-Chloro-3-methylphenyl)methanesulfonyl chloride while suppressing sulfene dimerization, the experimental protocol must be designed as a self-validating system. The core logic relies on reverse addition and strict temperature control [4].

Step-by-Step Protocol: Aminolysis via Sulfene Trapping

Reagents & Materials:

-

(4-Chloro-3-methylphenyl)methanesulfonyl chloride (1.1 equiv)

-

Target Amine (1.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Argon or N₂) for 10 minutes to eliminate atmospheric moisture, which would otherwise competitively hydrolyze the sulfene intermediate[8].

-

Amine/Base Solution: Dissolve the target amine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM to achieve a concentration of 0.2 M.

-

Thermal Control: Submerge the reaction flask in an ice-water bath to cool the solution to exactly 0 °C. Causality: The generation of the sulfene is highly exothermic; cooling prevents thermal degradation and slows the rate of unwanted dimerization.

-

Reverse Addition: Dissolve (4-Chloro-3-methylphenyl)methanesulfonyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the chilled amine/base mixture over 15–30 minutes using a syringe pump or addition funnel. Causality: By adding the sulfonyl chloride to an excess of the amine/base mixture, you ensure that the local concentration of the nucleophile is always vastly higher than the transient sulfene, forcing the reaction toward the desired sulfonamide[4].

-

Reaction Propagation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via LC-MS or TLC.

-

Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with 1 M HCl (to remove unreacted amine), followed by brine.

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Figure 2: Optimized experimental workflow for the synthesis of sulfonamides designed to minimize sulfene-driven side reactions.

Handling, Stability, and Safety

Because of its electrophilic nature and the presence of the sulfonyl chloride functional group, (4-Chloro-3-methylphenyl)methanesulfonyl chloride must be handled with rigorous safety protocols[2].

-

Hydrolytic Degradation: The compound is highly sensitive to ambient moisture. Exposure to water leads to rapid hydrolysis, yielding (4-chloro-3-methylphenyl)methanesulfonic acid and hydrochloric acid (HCl). This not only degrades the reagent but pressurizes sealed containers.

-

Storage Protocol: Must be stored at 2–8 °C under a blanket of inert gas (Argon or Nitrogen) in a tightly sealed, desiccated container[2][3].

-

Hazard Profile (GHS):

-

H314: Causes severe skin burns and eye damage. The release of HCl upon contact with tissue moisture causes immediate, corrosive tissue damage.

-

H301 / H311 / H331: Toxic if swallowed, in contact with skin, or if inhaled[2].

-

-

PPE Requirements: Handling requires operations strictly within a certified chemical fume hood, utilizing heavy-duty nitrile gloves, a lab coat, and chemical splash goggles.

Conclusion

(4-Chloro-3-methylphenyl)methanesulfonyl chloride is a potent and versatile building block for the synthesis of complex sulfonamides in drug discovery. However, its structural identity as a benzylic sulfonyl chloride dictates that it does not behave like a standard arylsulfonyl chloride. By understanding and anticipating the E1cB sulfene intermediate pathway, researchers can design robust, self-validating experimental protocols—utilizing strict temperature control and reverse addition—to achieve near-quantitative yields while completely bypassing deleterious dimerization and hydrolysis pathways.

References

-

ACS Publications. "Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides". Organic Letters. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (4-Chloro-3-methylphenyl)methanesulfonyl chloride | 1522115-36-1 [sigmaaldrich.cn]

- 3. 1522115-36-1|(4-Chloro-3-methylphenyl)methanesulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. scribd.com [scribd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

(4-Chloro-3-methylphenyl)methanesulfonyl chloride CAS number 1522115-36-1

An In-Depth Technical Guide to (4-Chloro-3-methylphenyl)methanesulfonyl chloride (CAS: 1522115-36-1): A Keystone Reagent for Modern Drug Discovery

Introduction

(4-Chloro-3-methylphenyl)methanesulfonyl chloride, identified by CAS number 1522115-36-1, is a highly reactive organosulfur compound. While a seemingly specific molecule, it represents a class of reagents—substituted sulfonyl chlorides—that are fundamental tools in the arsenal of medicinal chemists and drug development professionals. Its structure features a sulfonyl chloride functional group attached to a methylene bridge, which is in turn connected to a 4-chloro-3-methylphenyl ring. This unique combination of a reactive electrophilic center and a substituted aromatic moiety makes it a valuable intermediate for synthesizing diverse molecular scaffolds.

The true utility of this reagent lies in its ability to readily react with nucleophiles, primarily amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[1][2] The sulfonamide group is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of approved drugs, while the sulfonate ester is a superb leaving group for subsequent chemical transformations.[1][3] The specific 4-chloro and 3-methyl substitution pattern on the phenyl ring is not merely decorative; these groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of the final compound, offering vectors for optimization in drug design.[4][5]

This guide provides a comprehensive technical overview of (4-Chloro-3-methylphenyl)methanesulfonyl chloride, delving into its chemical properties, a probable synthesis route, core reactivity, applications in pharmaceutical research, and critical safety protocols.

Caption: Chemical Structure of the title compound.

Physicochemical & Spectroscopic Profile

The fundamental physical and chemical properties of a reagent are critical for its proper handling, storage, and use in experimental design. The key identifiers and characteristics for (4-Chloro-3-methylphenyl)methanesulfonyl chloride are summarized below.

| Property | Value | Reference |

| CAS Number | 1522115-36-1 | [6] |

| Molecular Formula | C₈H₈Cl₂O₂S | |

| Molecular Weight | 239.12 g/mol | [6] |

| Physical Form | Solid | |

| Purity | ≥95% (typical) | |

| Storage Conditions | Inert atmosphere, 2-8°C | [6] |

| InChI Key | OIWQZLQYWYCVCP-UHFFFAOYSA-N |

Note: Experimental data such as melting point, boiling point, and specific solubility are not widely published and would typically be confirmed empirically via a Certificate of Analysis for a specific batch.

The Chemistry of (4-Chloro-3-methylphenyl)methanesulfonyl chloride

Synthesis Pathway Analysis

While a specific, peer-reviewed synthesis for this exact molecule is not readily found in the literature, its synthesis can be confidently predicted based on well-established industrial and laboratory procedures for analogous aryl sulfonyl chlorides.[7][8][9] The most logical pathway is the chlorosulfonation of the corresponding substituted toluene.

Caption: Retrosynthetic analysis of the title compound.

Proposed Experimental Protocol for Synthesis:

This protocol is a representative, chemically sound procedure derived from standard methods for chlorosulfonation of toluene derivatives.[7][10] Extreme caution is required as this reaction is highly exothermic and involves corrosive reagents.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet (connected to a scrubber), add an excess of chlorosulfonic acid (e.g., 3-4 equivalents). Cool the flask to 0-5°C using an ice-salt bath.

-

Reagent Addition: Slowly add 4-chloro-3-methyltoluene (1.0 eq.) dropwise from the dropping funnel to the stirred, cooled chlorosulfonic acid. The rate of addition must be carefully controlled to maintain the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours or until TLC/GC-MS indicates completion.

-

Workup: Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is extremely exothermic and releases HCl gas; it must be performed in an efficient fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether (3x).

-

Washing: Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize residual acid - watch for gas evolution), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Chloro-3-methylphenyl)methanesulfonyl chloride.

-

Purification: The product, if not sufficiently pure, can be purified by recrystallization or flash column chromatography.

Core Reactivity & Mechanistic Insights

The reactivity of all sulfonyl chlorides is dominated by the highly electrophilic sulfur atom.[1] This electrophilicity is a result of the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. This makes the sulfur atom a prime target for attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions.[1]

The precise mechanism can depend on the reactants and conditions, but it generally proceeds through a high-energy trigonal bipyramidal intermediate or transition state, analogous to an Sₙ2 reaction at a carbon center.[1][11]

Caption: General mechanism of nucleophilic substitution.

Applications in Drug Discovery & Development

The primary value of (4-Chloro-3-methylphenyl)methanesulfonyl chloride is as a versatile building block for creating libraries of compounds for biological screening.

Synthesis of Sulfonamides: A Privileged Scaffold

The reaction with primary or secondary amines to form sulfonamides is arguably the most important application of this reagent.[1] Sulfonamides are found in drugs targeting a wide range of diseases, including bacterial infections, cancer, and inflammation.[3][12]

General Protocol for Sulfonamide Synthesis:

-

Reaction Setup: Dissolve the primary or secondary amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or pyridine) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.5-2.0 eq.). The base is crucial as it neutralizes the HCl byproduct generated during the reaction, driving it to completion.[13]

-

Reagent Addition: Slowly add a solution of (4-Chloro-3-methylphenyl)methanesulfonyl chloride (1.1-1.2 eq.) in the same solvent, keeping the temperature at 0°C.

-

Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Once complete, quench the reaction by adding water. If using a solvent like DCM, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can then be purified by recrystallization or flash column chromatography.

Caption: Workflow for a typical sulfonamide synthesis.

Synthesis of Sulfonate Esters: Activating Alcohols

This reagent also reacts readily with alcohols to form sulfonate esters. This transformation is synthetically powerful because it converts a hydroxyl group, which is a very poor leaving group, into a sulfonate, which is an excellent leaving group, facilitating subsequent Sₙ2 or E2 reactions.[1]

Strategic Value of the 4-Chloro-3-methylphenyl Moiety

The choice of this specific aromatic substituent is strategic for drug design:

-

Chloro Group: The chlorine atom is lipophilic and can form favorable interactions within hydrophobic pockets of target proteins. Its electron-withdrawing nature also modulates the electronics of the aromatic ring.[4]

-

Methyl Group: The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry where the addition of a methyl group can unexpectedly and dramatically improve a compound's potency, selectivity, or pharmacokinetic profile (e.g., by blocking a site of metabolism).[5]

By using this reagent, medicinal chemists can introduce a fragment that offers multiple opportunities for beneficial interactions with a biological target.

Safety, Handling, and Storage

(4-Chloro-3-methylphenyl)methanesulfonyl chloride is a hazardous chemical and must be handled with appropriate precautions. Its reactivity makes it corrosive and toxic. The safety profile is similar to other widely used sulfonyl chlorides like methanesulfonyl chloride.[14][15]

| Safety Information | Details | Reference |

| Signal Word | Danger | |

| Pictograms | (Toxic), (Corrosive) | GHS Pictograms based on H-Statements |

| Hazard Statements | H301: Toxic if swallowed.H311: Toxic in contact with skin.H314: Causes severe skin burns and eye damage.H331: Toxic if inhaled. |

Handling Protocols:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[16] Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[16][17]

-

Moisture Sensitivity: This reagent reacts with water, including atmospheric moisture, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[2][10] Always handle under an inert atmosphere (e.g., nitrogen or argon) and store in a tightly sealed container in a desiccator or drybox.

-

Incompatibilities: Avoid contact with water, strong bases, strong oxidizing agents, alcohols, and amines, except under controlled reaction conditions.[10][18]

First-Aid Measures:

-

Inhalation: Immediately move the person to fresh air. Seek urgent medical attention.[17]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek urgent medical attention.[17]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek urgent medical attention.[17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek urgent medical attention.[17]

Conclusion

(4-Chloro-3-methylphenyl)methanesulfonyl chloride is a potent and versatile reagent for chemical synthesis. Its high reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable gateway to the synthesis of sulfonamides and the activation of alcohols. For researchers in drug discovery, it is more than just an intermediate; it is a strategic tool that introduces a molecular fragment—the 4-chloro-3-methylphenyl moiety—with proven potential to enhance biological activity and optimize drug-like properties. A thorough understanding of its chemistry, coupled with strict adherence to safety protocols, is essential for leveraging its full potential in the development of novel therapeutics.

References

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-on-the-reactivity-of-the-sulfonyl-chloride-functional-group/]

- Sulfonyl halide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sulfonyl_halide]

- (4-Chloro-3-methylphenyl)methanesulfonyl chloride | 1522115-36-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bidepharm/bdph9bcd423b]

- Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. ProQuest. [URL: https://www.proquest.com/openview/9552d6a5996f26485e94b15091724490/1?pq-origsite=gscholar&cbl=18750&diss=y]

- CN1436773A - New Synthesis Method of Toluenesulfonyl Chloride. Google Patents. [URL: https://patents.google.

- 4-Toluenesulfonyl chloride. Wikipedia. [URL: https://en.wikipedia.org/wiki/4-Toluenesulfonyl_chloride]

- Preparation of 4-toluenesulfonyl chloride. PrepChem. [URL: https://prepchem.com/synthesis-of-4-toluenesulfonyl-chloride/]

- What are the raw materials needed for synthesizing 4 - Toluene Sulfonyl Chloride?. CD-Custom. [URL: https://www.cd-custom.com/blog/what-are-the-raw-materials-needed-for-synthesizing-4-toluene-sulfonyl-chloride_b48]

- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [URL: https://www.mdpi.com/1420-3049/25/6/1384]

- An In-depth Technical Guide to p-Toluenesulfonyl Chloride: Properties, Synthesis, and Applications. Benchchem. [URL: https://www.benchchem.

- Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. [URL: https://www.researchgate.

- (4-Chloro-3-methylphenyl)methanesulfonyl chloride | 1522115-36-1. Merck. [URL: https://www.sigmaaldrich.com/IN/en/product/bld/bl3h98029af0]

- 1522115-36-1|(4-Chloro-3-methylphenyl)methanesulfonyl chloride. BLD Pharm. [URL: https://www.bldpharm.com/products/1522115-36-1.html]

- (4-CHLORO-3-METHYLPHENYL)METHANESULFONYL CHLORIDE – (1522115-36-1). EON Biotech. [URL: https://eonbiotech.com/product/4-chloro-3-methylphenylmethanesulfonyl-chloride-1522115-36-1/]

- SAFETY DATA SHEET for (4-Methylphenyl)methanesulfonyl chloride. Fisher Scientific. [URL: https://www.fishersci.com/sds/97075]

- METHANESULFONYL CHLORIDE. CAMEO Chemicals - NOAA. [URL: https://cameochemicals.noaa.gov/chemical/20560]

- ICSC 1163 - METHANESULFONYL CHLORIDE. ILO. [URL: https://www.ilo.org/dyn/icsc/showcard.display?p_lang=en&p_card_id=1163&p_version=2]

- Methanesulfonyl chloride. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0571]

- (4-Chlorophenyl)methanesulfonyl chloride SDS. ECHEMI. [URL: https://www.echemi.com/sds/4-chlorophenyl)methanesulfonyl-chloride-cas-6966-45-6.html]

- Methanesulfonyl chloride. Wikipedia. [URL: https://en.wikipedia.org/wiki/Methanesulfonyl_chloride]

- Technical Guide: (2-Chlorophenyl)methanesulfonyl chloride for Researchers and Drug Development Professionals. Benchchem. [URL: https://www.benchchem.com/blog/technical-guide-2-chlorophenylmethanesulfonyl-chloride-for-researchers-and-drug-development-professionals/]

- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [URL: https://drughunter.com/flash-talks/roles-of-the-chloro-and-methoxy-groups-in-drug-discovery]

- METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. [URL: https://www.lobachemie.com/msds-and-coa/METHANESULFONYL-CHLORIDE-FOR-SYNTHESIS-04665.aspx]

- Methane sulphonyl chloride MSDS. Actylis Lab Solutions. [URL: https://www.actylis.com/msds/Methane_sulphonyl_chloride_124-63-0_MSDS.pdf]

- 4-Chloro-N-(3-methylphenyl)benzenesulfonamide. PMC - National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200827/]

- The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [URL: https://www.mdpi.com/1420-3049/28/16/6083]

- METHANESULFONYL CHLORIDE International Chemical Safety Cards. CDC. [URL: https://www.cdc.gov/niosh/ipcsneng/neng1163.html]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. drughunter.com [drughunter.com]

- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development | MDPI [mdpi.com]

- 6. 1522115-36-1|(4-Chloro-3-methylphenyl)methanesulfonyl chloride|BLD Pharm [bldpharm.com]

- 7. CN1436773A - New Synthesis Method of Toluenesulfonyl Chloride - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. What are the raw materials needed for synthesizing 4 - Toluene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. 4-Chloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 14. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 15. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

- 18. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of (4-Chloro-3-methylphenyl)methanesulfonyl chloride

Executive Summary

(4-Chloro-3-methylphenyl)methanesulfonyl chloride (CAS: 1522115-36-1) is a highly reactive, bifunctional electrophilic building block utilized extensively in medicinal chemistry and drug development. Characterized by its benzylsulfonyl chloride core and a substituted phenyl ring, this compound serves as a critical intermediate for synthesizing sulfonamides, sulfonate esters, and structurally complex β-sultams.

Unlike traditional arylsulfonyl chlorides, the presence of the methylene bridge (-CH₂-) between the aromatic ring and the sulfonyl group fundamentally alters its chemical behavior, enabling unique pathways such as sulfene intermediate formation. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and a self-validating synthetic protocol designed for high-yield, high-purity isolation.

Physicochemical Profiling

Understanding the physical and chemical parameters of (4-Chloro-3-methylphenyl)methanesulfonyl chloride is critical for maintaining its structural integrity during storage and reaction workflows. The sulfonyl chloride moiety is highly susceptible to nucleophilic attack by ambient moisture, necessitating strict handling protocols.

Quantitative Data Summary

| Property | Value |

| Chemical Name | (4-Chloro-3-methylphenyl)methanesulfonyl chloride |

| CAS Number | 1522115-36-1 |

| Linear Formula | C₈H₈Cl₂O₂S |

| Molecular Weight | 239.12 g/mol |

| MDL Number | MFCD26652439 |

| Physical Form | Solid |

| Purity Standard | ≥95% |

| Storage Conditions | Inert atmosphere (Ar/N₂), 2-8°C |

Data aggregated from authoritative chemical databases and supplier specifications,[1].

Chemical Reactivity & Mechanistic Insights

The reactivity of (4-Chloro-3-methylphenyl)methanesulfonyl chloride is governed by the highly electrophilic sulfur atom, which is activated by two electron-withdrawing oxygen atoms and a leaving group (chloride).

Amine Coupling and Sulfonamide Synthesis

The primary application of this compound is the synthesis of sulfonamides via nucleophilic acyl substitution. When reacted with primary or secondary amines in the presence of a non-nucleophilic base (e.g., DIPEA or Triethylamine), the amine attacks the sulfonyl sulfur, displacing the chloride ion. The resulting sulfonamides are highly valued in drug design for their metabolic stability and predictable hydrogen-bonding geometries[2].

Sulfene Formation and Sulfa-Staudinger Cycloadditions

A defining mechanistic feature of benzylsulfonyl chlorides—distinguishing them from arylsulfonyl chlorides—is the acidity of the benzylic protons. In the presence of strong tertiary amine bases, (4-Chloro-3-methylphenyl)methanesulfonyl chloride undergoes deprotonation and subsequent elimination of the chloride ion to form a highly reactive sulfene intermediate (R-CH=SO₂)[3].

This transient sulfene can participate in[2+2] sulfa-Staudinger cycloadditions with imines, yielding four-membered cyclic sulfonamides known as β-sultams[3],[4]. This pathway is highly sensitive to steric hindrance and electronic effects imparted by the 4-chloro-3-methyl substitution on the aromatic ring.

Synthetic Methodologies & Self-Validating Protocols

Direct sulfonation of 4-chloro-3-methyltoluene is an invalid synthetic strategy for this molecule, as electrophilic aromatic substitution would target the aromatic ring rather than forming the benzylic sulfonyl chloride. Therefore, a bottom-up approach utilizing 4-chloro-3-methylbenzyl chloride as the starting material is required[2].

The most robust, field-proven method involves the conversion of the benzyl halide to an isothiouronium salt, followed by oxidative chlorination.

Figure 1: Step-by-step synthetic workflow for (4-Chloro-3-methylphenyl)methanesulfonyl chloride.

Step-by-Step Self-Validating Protocol

Step 1: Isothiouronium Salt Formation

-

Procedure: Dissolve 4-chloro-3-methylbenzyl chloride (1.0 equiv) and thiourea (1.05 equiv) in absolute ethanol. Reflux the mixture for 60–90 minutes under an inert atmosphere. Remove the solvent under reduced pressure.

-

Causality: Thiourea acts as a potent nucleophile, displacing the benzylic chloride via an Sₙ2 mechanism. Ethanol provides a polar protic medium that stabilizes the transition state of the displacement, accelerating the formation of the charged salt. This avoids the use of foul-smelling thiols[2].

-

Self-Validation Checkpoint: The reaction's progress is validated by TLC (Hexane:EtOAc 4:1), showing the complete consumption of the UV-active starting material. Upon solvent removal, the quantitative precipitation of a white, highly water-soluble solid confirms the successful formation of the isothiouronium salt.

Step 2: Oxidative Chlorination

-

Procedure: Suspend the isolated isothiouronium salt in a mixture of acetonitrile (MeCN) and concentrated aqueous HCl (2.0 equiv). Cool the mixture to <10°C using an ice-water bath. Slowly add N-Chlorosuccinimide (NCS) (3.5 equiv) in small portions over 30 minutes. Stir for an additional 2 hours at <10°C.

-

Causality: N-Chlorosuccinimide provides a controlled, steady source of electrophilic chlorine, which is safer and more precise than using chlorine gas[5]. The acidic environment (HCl) is critical; it prevents the premature hydrolysis of the transient sulfenyl chloride intermediates into unwanted sulfonic acids. Temperature control (<10°C) prevents thermal degradation of the product[5],[4].

-

Self-Validation Checkpoint: The addition of NCS will trigger a mild exotherm. As the reaction proceeds, the mixture will transition from a suspension to a more homogeneous state. The completion of the reaction is validated by the cessation of the exotherm and the formation of a distinct, dense organic phase (the sulfonyl chloride) at the bottom of the flask.

Step 3: Workup and Isolation

-

Procedure: Dilute the reaction mixture with ice-cold water and extract with cold dichloromethane (DCM). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a low temperature (<30°C).

-

Causality: Utilizing strictly cold aqueous solutions during the workup minimizes the hydrolytic cleavage of the moisture-sensitive sulfonyl chloride bond.

-

Self-Validation Checkpoint: The final product should isolate as an off-white solid. Structural integrity is validated via ¹H NMR (CDCl₃), which must show a distinct singlet integrating to 2 protons around δ 4.5-4.8 ppm, corresponding to the benzylic -CH₂- group adjacent to the strongly electron-withdrawing -SO₂Cl moiety.

Handling, Quenching, and Safety

Sulfonyl chlorides are corrosive and act as lachrymators. They must be handled in a fume hood with appropriate PPE.

Self-Validating Quenching Protocol: To safely dispose of unreacted (4-Chloro-3-methylphenyl)methanesulfonyl chloride, dissolve the residue in a minimal amount of THF and slowly add it to a vigorously stirred, ice-cold solution of excess aqueous ammonia (NH₄OH).

-

Causality: Ammonia rapidly converts the reactive sulfonyl chloride into a stable, non-volatile, and non-corrosive primary sulfonamide.

-

Validation: The quench is considered complete and safe for standard aqueous waste disposal when the evolution of heat ceases, and the pH of the aqueous layer remains consistently basic (pH > 9), indicating that all generated HCl has been neutralized.

Sources

- 1. 1522115-36-1|(4-Chloro-3-methylphenyl)methanesulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode - Google Patents [patents.google.com]

An In-depth Technical Guide to (4-Chloro-3-methylphenyl)methanesulfonyl chloride for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-3-methylphenyl)methanesulfonyl chloride is a bespoke chemical intermediate of significant interest to the pharmaceutical and fine chemical industries. Its unique substitution pattern—a chlorine atom and a methyl group on the phenyl ring, coupled with a reactive sulfonyl chloride moiety attached to a methylene bridge—offers a versatile scaffold for the synthesis of novel molecular entities. This guide provides a comprehensive technical overview of its chemical identity, synthesis, physicochemical properties, and applications, with a particular focus on its utility in drug discovery and development. The strategic placement of the chloro and methyl groups can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, making this reagent a valuable tool for medicinal chemists.

Chemical Identity and Properties

The fundamental characteristics of (4-Chloro-3-methylphenyl)methanesulfonyl chloride are summarized below, providing a foundational understanding of this key synthetic building block.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈Cl₂O₂S | [1] |

| Molecular Weight | 239.12 g/mol | [1][2] |

| CAS Number | 1522115-36-1 | [1][2] |

| Appearance | Solid | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

| InChI | 1S/C8H8Cl2O2S/c1-6-4-7(2-3-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3 | [1] |

| InChIKey | OIWQZLQYWYCVCP-UHFFFAOYSA-N | [1] |

| SMILES | Cc1cc(CS(=O)(=O)Cl)ccc1Cl |

Synthesis of (4-Chloro-3-methylphenyl)methanesulfonyl chloride

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 4-chloro-3-methyltoluene.

Caption: Proposed synthetic workflow for (4-Chloro-3-methylphenyl)methanesulfonyl chloride.

Experimental Protocol

Step 1: Synthesis of 1-Chloro-4-(bromomethyl)-2-methylbenzene

-

To a solution of 4-chloro-3-methyltoluene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO).

-

Reflux the reaction mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure to obtain crude 1-chloro-4-(bromomethyl)-2-methylbenzene, which can be purified by crystallization or chromatography.

Step 2: Synthesis of (4-Chloro-3-methylphenyl)methanethiol

-

Dissolve the crude 1-chloro-4-(bromomethyl)-2-methylbenzene in a mixture of ethanol and water.

-

Add sodium thiosulfate and reflux the mixture to form the corresponding Bunte salt.

-

Acidify the reaction mixture and continue to heat to hydrolyze the Bunte salt to the desired thiol.

-

Extract the thiol with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of (4-Chloro-3-methylphenyl)methanesulfonyl chloride

-

Dissolve the crude (4-Chloro-3-methylphenyl)methanethiol in aqueous acetic acid.[3]

-

Bubble chlorine gas through the solution while maintaining the temperature with an ice bath.[3]

-

Monitor the reaction by TLC or GC until the starting thiol is consumed.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield (4-Chloro-3-methylphenyl)methanesulfonyl chloride. Further purification can be achieved by chromatography if necessary.

Applications in Drug Development and Research

Sulfonyl chlorides are indispensable reagents in medicinal chemistry, primarily for the synthesis of sulfonamides, a privileged scaffold found in a multitude of therapeutic agents.[5] The reaction of (4-Chloro-3-methylphenyl)methanesulfonyl chloride with primary or secondary amines provides a straightforward route to a diverse library of sulfonamides.

Caption: Application of (4-Chloro-3-methylphenyl)methanesulfonyl chloride in the synthesis of therapeutic candidates.

The sulfonamide functional group is a key component in drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[6][7] The presence of the 4-chloro and 3-methyl substituents on the phenyl ring of this particular reagent can be exploited to fine-tune the biological activity and pharmacokinetic profile of the resulting sulfonamide derivatives. For instance, the chlorine atom can engage in halogen bonding and enhance membrane permeability, while the methyl group can influence metabolic stability and receptor binding.

The facile reaction of (4-Chloro-3-methylphenyl)methanesulfonyl chloride with a diverse range of amines makes it an ideal building block for generating compound libraries for high-throughput screening in drug discovery campaigns.[5]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of a reagent is crucial for its effective use in synthesis and for the characterization of its derivatives.

Spectroscopic Data (Predicted and Representative)

While experimental spectra for (4-Chloro-3-methylphenyl)methanesulfonyl chloride are not widely published, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (CH₂) around 4.5-5.0 ppm, a singlet for the methyl protons (CH₃) around 2.3-2.5 ppm, and a set of multiplets in the aromatic region (7.0-7.5 ppm) corresponding to the three protons on the substituted phenyl ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the benzylic carbon, the methyl carbon, and the six aromatic carbons, with their chemical shifts influenced by the chloro and sulfonyl chloride substituents.

-

IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretches) in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[8]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Safety and Handling

(4-Chloro-3-methylphenyl)methanesulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H311 | Toxic in contact with skin |

| H314 | Causes severe skin burns and eye damage |

| H331 | Toxic if inhaled |

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[9]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][9]

-

P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1]

-

P303 + P361 + P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

-

P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][9]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1][9]

Commercial Availability

(4-Chloro-3-methylphenyl)methanesulfonyl chloride is available from several commercial suppliers of fine chemicals and building blocks for research and development purposes. It is advisable to request a certificate of analysis from the supplier to confirm the purity and identity of the material before use.

Conclusion

(4-Chloro-3-methylphenyl)methanesulfonyl chloride is a valuable and versatile reagent for organic synthesis, particularly in the field of drug discovery. Its unique substitution pattern and reactive sulfonyl chloride functionality provide a robust platform for the creation of novel sulfonamide derivatives with potential therapeutic applications. A thorough understanding of its synthesis, properties, and safe handling, as outlined in this guide, will enable researchers and scientists to effectively utilize this compound in their pursuit of new medicines and advanced materials.

References

- Langler, R. F. (1976). A facile synthesis of sulfonyl chlorides. Canadian Journal of Chemistry, 54(3), 498-500.

- Tohma, H., Mori, K., & Kita, Y. (2001). Novel One-Step Synthesis of Sulfonyl Chlorides from Sulfides with Iodosobenzene and Hydrogen Chloride-Treated Silica Gel. Chemical & Pharmaceutical Bulletin, 49(5), 681-682.

- Han, X., et al. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry, 16(5), 104683.

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

-

EON Biotech. (n.d.). (4-CHLORO-3-METHYLPHENYL)METHANESULFONYL CHLORIDE – (1522115-36-1). Retrieved from [Link]

-

Georganics. (2011, January 28). (4-CHLOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. Retrieved from [Link]

-

Chemguide. (n.d.). Multiple substitution in the methylbenzene and chlorine reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

-

NIST. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

- Adebayo, G. O., et al. (2022). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Results in Chemistry, 4, 100346.

Sources

- 1. (4-Chloro-3-methylphenyl)methanesulfonyl chloride | 1522115-36-1 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. academic.oup.com [academic.oup.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. echemi.com [echemi.com]

Spectroscopic Data Analysis of (4-Chloro-3-methylphenyl)methanesulfonyl chloride: A Technical Guide to Structural Elucidation

Executive Summary

In modern pharmaceutical and agrochemical development, functionalized benzylsulfonyl chlorides serve as critical electrophilic building blocks for synthesizing sulfonamides and sulfonate esters. (4-Chloro-3-methylphenyl)methanesulfonyl chloride (CAS: 1522115-36-1) is a highly reactive, bifunctional intermediate. Due to the electrophilic nature of the sulfonyl chloride group and its susceptibility to hydrolysis, rigorous analytical characterization is required prior to downstream synthesis.

As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, field-proven guide to the spectroscopic elucidation (NMR, FT-IR, and MS) of this compound. Rather than merely listing data, this guide emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure data integrity.

Physicochemical Profile & Structural Logic

Before deploying analytical instrumentation, it is imperative to understand the physicochemical boundaries of the target molecule. The presence of the highly electron-withdrawing −SO2Cl group directly dictates our choice of solvents and ionization methods.

Table 1: Physicochemical Properties | Property | Value / Description | | :--- | :--- | | Chemical Name | (4-Chloro-3-methylphenyl)methanesulfonyl chloride | | CAS Number | 1522115-36-1 | | Molecular Formula | C8H8Cl2O2S | | Molecular Weight | 239.12 g/mol | | Physical Form | Solid (Requires inert atmosphere storage at 2-8°C) |

Logical workflow for the orthogonal spectroscopic validation of CAS 1522115-36-1.

Experimental Workflows & Self-Validating Protocols

A common failure point in the analysis of sulfonyl chlorides is sample degradation during preparation. The protocols below are designed as closed, self-validating systems to prevent and detect solvolysis.

Nuclear Magnetic Resonance (NMR) Protocol

-

Methodology: Weigh 15 mg of the compound under a dry nitrogen atmosphere. Dissolve immediately in 0.6 mL of anhydrous deuterated chloroform ( CDCl3 ) containing 0.05% v/v Tetramethylsilane (TMS). Transfer to a 5 mm NMR tube and acquire 1H (400 MHz, 16 scans) and 13C (100 MHz, 256 scans) spectra.

-

Causality & Validation: Protic solvents (e.g., CD3OD , D2O ) must be strictly avoided as they will rapidly solvolyze the −SO2Cl group into a sulfonic acid/ester, fundamentally altering the chemical shifts. The use of anhydrous CDCl3 preserves molecular integrity. The inclusion of TMS acts as a self-validating internal control; if the TMS peak deviates from exactly 0.00 ppm, the chemical shift axis is recalibrated, ensuring absolute quantitative accuracy.

Fourier-Transform Infrared (FT-IR) Protocol

-

Methodology: Clean a Diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and allow it to dry. Run a background scan of the ambient air. Place 2-3 mg of the neat solid sample directly onto the crystal, apply pressure via the anvil, and acquire the spectrum (4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

-

Causality & Validation: Traditional KBr pellet pressing is highly discouraged for this class of compounds. KBr is inherently hygroscopic; the mechanical pressure of pressing the pellet can force ambient moisture to react with the sulfonyl chloride. ATR-IR bypasses this risk entirely. The initial background scan is a self-validating step that subtracts atmospheric H2O and CO2 , ensuring that any observed O-H stretching (broad band >3200 cm⁻¹) is definitively identified as sample degradation rather than background noise.

Gas Chromatography-Mass Spectrometry (GC-EI-MS) Protocol

-

Methodology: Prepare a 1 mg/mL solution in LC-MS grade dichloromethane. Inject 1 µL into the GC (split ratio 1:50) equipped with an HP-5MS column. Ionize the eluent using Electron Ionization (EI) at 70 eV.

-

Causality & Validation: Prior to injection, the MS mass axis and resolution must be tuned using Perfluorotributylamine (PFTBA). This self-validating calibration ensures that the isotopic mass defects of the two chlorine atoms are measured accurately. Hard ionization (70 eV EI) is deliberately chosen over soft ionization (ESI) because sulfonyl chlorides lack basic sites for protonation; EI guarantees reproducible fragmentation into diagnostic benzyl cations[1].

Spectroscopic Data Analysis & Structural Elucidation

Nuclear Magnetic Resonance ( 1H and 13C NMR)

The NMR spectra provide definitive proof of the 1,2,4-trisubstituted aromatic ring and the intact methylene bridge.

Table 2: 1H NMR Data (400 MHz, CDCl3 ) | Chemical Shift (ppm) | Multiplicity | Integration | Coupling (J in Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 7.40 | Doublet (d) | 1H | 8.2 | Aromatic H-5 (ortho to Cl) | | 7.30 | Doublet (d) | 1H | 2.0 | Aromatic H-2 (meta coupled) | | 7.20 | Doublet of doublets (dd) | 1H | 8.2, 2.0 | Aromatic H-6 | | 4.85 | Singlet (s) | 2H | - | −CH2−SO2Cl | | 2.38 | Singlet (s) | 3H | - | −CH3 |

Mechanistic Insight: The methylene protons ( −CH2− ) appear highly deshielded at 4.85 ppm. In a standard toluene derivative, these protons would resonate near 2.3 ppm. The extreme downfield shift is a direct causal result of the powerful inductive electron-withdrawing effect (-I) of the adjacent −SO2Cl group. The splitting pattern (d, d, dd) perfectly maps to a 1,2,4-trisubstitution pattern, confirming the relative positions of the methyl and chloro groups.

Table 3: 13C NMR Data (100 MHz, CDCl3 )

| Chemical Shift (ppm) | Carbon Type | Assignment |

|---|

| 137.5, 135.2, 126.0 | Quaternary | C-3 (Ar- CH3 ), C-4 (Ar-Cl), C-1 (Ar- CH2 ) | | 132.8, 129.4, 128.1 | Aromatic CH | C-2, C-5, C-6 | | 70.5 | Aliphatic CH2 | −CH2−SO2Cl | | 20.2 | Aliphatic CH3 | −CH3 |

Fourier-Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy is the fastest method to validate the integrity of the sulfonyl chloride functional group, which exhibits highly characteristic stretching frequencies[2].

Table 4: FT-IR Data (ATR Mode)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3055 | Weak | C-H stretch (Aromatic) |

| 2980, 2925 | Weak | C-H stretch (Aliphatic) |

| 1375 | Strong | S=O asymmetric stretch |

| 1170 | Strong | S=O symmetric stretch |

| 1050 | Medium | C-Cl stretch (Aromatic) |

| 580 | Medium | S-Cl stretch |

Mechanistic Insight: The presence of sharp, intense bands at 1375 cm⁻¹ and 1170 cm⁻¹ confirms the S=O asymmetric and symmetric stretches, respectively. If the sample had degraded via hydrolysis, these sharp peaks would broaden significantly, and a massive O-H stretch would dominate the 3300 cm⁻¹ region.

Mass Spectrometry (GC-EI-MS)

Mass spectrometry confirms the molecular weight and the presence of two chlorine atoms via isotopic distribution.

Table 5: GC-EI-MS Data (70 eV) | m/z | Relative Abundance (%) | Ion Assignment | | :--- | :--- | :--- | | 238 | 15 | [M]+∙ (Molecular Ion, 35Cl2 ) | | 240 | 10 | [M+2]+∙ (Isotope, 35Cl37Cl ) | | 139 | 100 | [M−SO2Cl]+ (Base Peak, 35Cl ) | | 141 | 32 | [M+2−SO2Cl]+ (Isotope, 37Cl ) | | 104 | 45 | [C8H8]+ (Tropylium derivative) |

Mechanistic Insight: The molecular ion [M]+∙ is visible at m/z 238. The defining characteristic of benzylsulfonyl chlorides under EI conditions is the rapid homolytic or heterolytic cleavage of the weak C-S bond[1]. The loss of the sulfonyl chloride radical ( −99 Da) yields the highly stable 4-chloro-3-methylbenzyl cation at m/z 139, which acts as the base peak (100% abundance).

Primary mass spectrometric (EI) fragmentation pathway for the target sulfonyl chloride.

Conclusion

The structural elucidation of (4-Chloro-3-methylphenyl)methanesulfonyl chloride relies on a triad of orthogonal techniques. The NMR data maps the carbon backbone and confirms the 1,2,4-trisubstitution pattern; the FT-IR data validates the integrity of the highly reactive −SO2Cl electrophile; and the GC-EI-MS data definitively proves the molecular mass and isotopic halogen signature. By adhering to the self-validating sample preparation protocols outlined above, researchers can prevent solvolytic artifacts and ensure absolute confidence in their analytical findings.

References

-

Title: Benzenemethanesulfonyl chloride - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

-

Title: Methanesulfonyl chloride - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

Sources

An In-depth Technical Guide to (4-Chloro-3-methylphenyl)methanesulfonyl chloride for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(4-Chloro-3-methylphenyl)methanesulfonyl chloride is a substituted benzylsulfonyl chloride that serves as a crucial intermediate in the synthesis of a wide range of organic compounds. Its unique structural features, comprising a chlorinated and methylated phenyl ring attached to a methanesulfonyl chloride moiety, make it a valuable reagent for introducing the (4-chloro-3-methylphenyl)methylsulfonyl group into various molecular scaffolds. This functional group is of particular interest in drug discovery and development, as the resulting sulfonamides and sulfonate esters often exhibit significant biological activities.[1][2]

The reactivity of the sulfonyl chloride group, driven by the electrophilic nature of the sulfur atom, allows for facile reactions with a broad spectrum of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[2][3] The sulfonamide functional group is a well-established pharmacophore found in a multitude of approved drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[2][4] The substituents on the phenyl ring of (4-chloro-3-methylphenyl)methanesulfonyl chloride can further influence the physicochemical properties and biological activity of the final compounds, offering medicinal chemists a valuable tool for lead optimization.

This technical guide provides a comprehensive overview of the commercial availability, synthesis, characterization, and applications of (4-Chloro-3-methylphenyl)methanesulfonyl chloride, with a focus on its utility in the field of drug development.

Commercial Availability

(4-Chloro-3-methylphenyl)methanesulfonyl chloride is commercially available from several chemical suppliers. Researchers can procure this reagent in various quantities, from laboratory-scale amounts to bulk quantities for larger-scale synthesis. It is important to note that due to its reactive nature, this compound is typically supplied with a purity of around 95% and should be handled with appropriate safety precautions.

| Supplier | CAS Number | Purity | Physical Form | Storage Conditions |

| Sigma-Aldrich | 1522115-36-1 | 95% | Solid | 2-8°C, Inert atmosphere |

| BLD Pharm | 1522115-36-1 | ≥95% | Solid | 2-8°C |

| EON Biotech | 1522115-36-1 | Not specified | Not specified | Not specified |

Table 1: Commercial Suppliers of (4-Chloro-3-methylphenyl)methanesulfonyl chloride.[5]

Synthesis of (4-Chloro-3-methylphenyl)methanesulfonyl chloride: A Plausible Approach

A likely precursor for this synthesis is (4-chloro-3-methylphenyl)methanethiol. The synthesis can be conceptualized in a two-step process starting from the commercially available 4-chloro-3-methylphenol.[9][10]

Sources

- 1. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1522115-36-1|(4-Chloro-3-methylphenyl)methanesulfonyl chloride|BLD Pharm [bldpharm.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 9. 4-Chloro-3-methylphenol synthesis - chemicalbook [chemicalbook.com]

- 10. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of (4-Chloro-3-methylphenyl)methanesulfonyl Chloride in Advanced Organic Synthesis

Executive Summary

In the landscape of modern organic synthesis and drug development, functionalized arylmethanesulfonyl chlorides serve as indispensable bifunctional building blocks. (4-Chloro-3-methylphenyl)methanesulfonyl chloride (CAS: 1522115-36-1) is a highly versatile reagent characterized by a hard electrophilic sulfonyl center and an acidic benzylic methylene group. This technical guide explores the mechanistic causality, synthetic pathways, and self-validating protocols for utilizing this compound in the synthesis of complex sulfonamides, targeted olefinations, and advanced α -functionalizations.

Physicochemical Profile & Reactivity Paradigm

The utility of (4-Chloro-3-methylphenyl)methanesulfonyl chloride stems from its unique electronic and steric topology. The chlorine atom exerts an inductive electron-withdrawing effect ( −I ) that enhances the electrophilicity of the sulfonyl core and increases the acidity of the benzylic protons. Conversely, the methyl group provides a weak electron-donating effect ( +I ) and essential steric bulk. This specific substitution pattern is highly prized in medicinal chemistry for anchoring molecules into hydrophobic binding pockets, such as those found in Glycerol 3-Phosphate Acyltransferase (GPAT) inhibitors 1[1].

Table 1: Quantitative Physicochemical Data

| Property | Value | Mechanistic Implication |

| CAS Number | 1522115-36-1 | Unique registry identifier for procurement 2[2]. |

| Molecular Formula | C 8 H 8 Cl 2 O 2 S | Dictates stoichiometric calculations (MW: 239.12 g/mol ) 2[2]. |

| Physical Form | Solid (≥95% Purity) | Requires dissolution in aprotic solvents (e.g., DCM, THF) prior to reaction 2[2]. |

| Storage Conditions | 2-8 °C, Inert Atmosphere | Prevents hydrolytic degradation to the corresponding sulfonic acid 2[2]. |

Synthesis of Highly Functionalized Sulfonamides

The most ubiquitous application of (4-Chloro-3-methylphenyl)methanesulfonyl chloride is the generation of sulfonamides via nucleophilic acyl substitution-type pathways.

Mechanistic Causality: The highly electrophilic hexavalent sulfur atom undergoes rapid nucleophilic attack by the lone pair of a primary or secondary amine. This forms a high-energy tetrahedral intermediate. A non-nucleophilic organic base (such as N,N -Diisopropylethylamine, DIPEA, or pyridine) must be present in stoichiometric excess. The base serves a dual purpose: it deprotonates the intermediate to facilitate the expulsion of the chloride leaving group, and it scavenges the resulting HCl byproduct, preventing the exhaustive protonation of the nucleophilic amine starting material 3[3].

For sensitive amines, researchers are increasingly utilizing Sulfur-Phenolate Exchange (SuPhenEx) . By first converting the sulfonyl chloride to a 4-nitrophenyl sulfonate, the reagent becomes bench-stable and can undergo aminolysis at room temperature in under 40 minutes, bypassing the need for harsh, dry basic conditions 4[4].

Workflow of sulfonamide synthesis via nucleophilic attack and HCl scavenging.

Olefination via Extrusion of Sulfur Dioxide

The presence of the benzylic methylene group ( −CH2− ) adjacent to the strongly electron-withdrawing sulfonyl group renders these protons highly acidic, unlocking powerful carbon-carbon double bond formation strategies.

The Ramberg-Bäcklund Reaction

By converting the sulfonyl chloride into an alkyl sulfone (via reduction to a sulfinate and subsequent alkylation), the molecule is primed for the Ramberg-Bäcklund reaction. Treatment with a halogenating agent (e.g., CCl4 ) and a strong base yields an α -halo sulfone. Subsequent deprotonation forms a carbanion that undergoes an intramolecular SN2 attack, displacing the halide to form a highly strained episulfone (thiirane 1,1-dioxide) intermediate. This intermediate undergoes a symmetry-allowed cheletropic extrusion of SO2 gas to yield an alkene [[5]](5].

Ramberg-Bäcklund olefination pathway via an episulfone intermediate.

Advanced α -Functionalization: Electrophilic Fluorination

Modifying the benzylic position of arylmethanesulfonamides with fluorine atoms drastically alters the compound's pKa , lipophilicity, and metabolic stability.

To achieve this, the sulfonamide nitrogen must first be protected (e.g., using a 2,4-dimethoxybenzyl (DMB) group). The benzylic position is then deprotonated using a strong, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS) at cryogenic temperatures ( −78 °C). The resulting stabilized carbanion is trapped by an electrophilic fluorinating agent, such as N -fluorobenzenesulfonimide (NFSI), yielding α,α -difluorosulfonamides in high yields 6[6].

Self-Validating Experimental Protocols

Protocol A: General Synthesis of (4-Chloro-3-methylphenyl)methanesulfonamides

This protocol utilizes low temperatures to control the exothermic nature of the reaction and minimize competitive hydrolysis of the sulfonyl chloride 3[3].

-

Preparation: Flame-dry a round-bottom flask under an argon atmosphere.

-

Dissolution: Dissolve the target amine (1.0 equiv, e.g., 0.3 mmol) and DIPEA (2.0 equiv, 0.6 mmol) in anhydrous Dichloromethane (DCM, 2.0 mL).

-

Cooling: Submerge the flask in an ice-water bath to reach 0 °C.

-

Addition: Slowly add (4-Chloro-3-methylphenyl)methanesulfonyl chloride (0.9 equiv, 0.27 mmol) portionwise to prevent thermal runaway.

-

Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir continuously for 3 hours. Validation check: TLC should indicate the consumption of the sulfonyl chloride.

-

Workup: Quench with distilled water (5 mL). Separate the organic layer and extract the aqueous layer with DCM ( 3×5 mL). Wash combined organic layers with saturated aqueous NaHCO3 (5 mL) and brine (5 mL).

-

Isolation: Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: α -Fluorination of Protected Sulfonamides

Cryogenic control is critical here to prevent the decomposition of the highly reactive benzylic carbanion [[6]](6].

-

Preparation: Dissolve the DMB-protected (4-Chloro-3-methylphenyl)methanesulfonamide (1.0 equiv) in anhydrous THF under argon.

-

Cryogenic Cooling: Cool the reaction mixture to −78 °C using a dry ice/acetone bath.

-

Deprotonation: Dropwise add NaHMDS (2.2 equiv, 1.0 M in THF). Stir for 30 minutes at −78 °C to ensure complete enolate/carbanion formation.

-

Fluorination: Add a solution of NFSI (2.5 equiv) in anhydrous THF dropwise.

-

Completion: Stir for 2 hours at −78 °C, then slowly allow the reaction to warm to room temperature.

-

Workup: Quench with saturated aqueous NH4Cl . Extract with Ethyl Acetate, dry over Na2SO4 , and concentrate. Purify the resulting α,α -difluorosulfonamide via silica gel chromatography.

References

-

Sigma-Aldrich. (4-Chloro-3-methylphenyl)methanesulfonyl chloride | 1522115-36-1.2

-

Thieme Connect. Simple Synthesis of Sulfonyl Chlorides from Thiol Precursors and Derivatives by NaClO2-Mediated Oxidative Chlorosulfonation. 7

-

American Chemical Society (Organic Letters). Synthesis of α -Fluorosulfonamides by Electrophilic Fluorination. 6

-

MDPI. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. 3

-

WUR eDepot. Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. 4

-

American Chemical Society. Design and Synthesis of Small Molecule Glycerol 3-Phosphate Acyltransferase Inhibitors. 1

-

American Chemical Society (Accounts of Chemical Research). The base-induced rearrangement of α -halo sulfones. 5

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (4-Chloro-3-methylphenyl)methanesulfonyl chloride | 1522115-36-1 [sigmaaldrich.com]

- 3. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity | MDPI [mdpi.com]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Reactivity profile of (4-Chloro-3-methylphenyl)methanesulfonyl chloride

An In-depth Technical Guide to the Reactivity Profile of (4-Chloro-3-methylphenyl)methanesulfonyl chloride

Abstract: This technical guide provides a comprehensive analysis of the reactivity profile of (4-Chloro-3-methylphenyl)methanesulfonyl chloride (CAS No. 1522115-36-1). Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the core chemical behaviors, mechanistic underpinnings, and synthetic applications of this versatile reagent. We will explore its synthesis, principal reactions including nucleophilic substitutions and reductions, and provide field-proven experimental protocols. The guide emphasizes safety, handling, and the strategic application of this compound in modern organic synthesis, grounded in authoritative references to ensure scientific integrity.

Introduction to (4-Chloro-3-methylphenyl)methanesulfonyl chloride

(4-Chloro-3-methylphenyl)methanesulfonyl chloride is a substituted benzylsulfonyl chloride derivative. Its structure features a highly electrophilic sulfonyl chloride moiety attached to a methylene group, which is in turn bonded to a 4-chloro-3-methylphenyl ring. This arrangement distinguishes it from aryl sulfonyl chlorides (like tosyl chloride), where the sulfonyl group is directly attached to the aromatic ring. The presence of the benzylic methylene group, along with the specific substitution pattern on the aromatic ring, influences its reactivity and renders it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

The primary utility of this reagent stems from the sulfonyl chloride functional group, which is an excellent electrophile. This allows for efficient reactions with a wide range of nucleophiles to form stable sulfonamides and sulfonate esters, which are key functional groups in many biologically active compounds.[1] Understanding its specific reactivity profile is crucial for its effective and safe implementation in multi-step synthetic campaigns.

Caption: Chemical Structure of the Title Compound.

Physicochemical and Safety Profile

The effective use of any chemical reagent begins with a thorough understanding of its physical properties and associated hazards. (4-Chloro-3-methylphenyl)methanesulfonyl chloride is a reactive and hazardous compound requiring stringent safety protocols.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1522115-36-1 | [2][3] |

| Molecular Formula | C₈H₈Cl₂O₂S | [2] |

| Molecular Weight | 239.12 g/mol | [4] |

| Physical Form | Solid | [2] |

| Storage | Inert atmosphere, 2-8°C |[2] |

Table 2: Hazard and Safety Information

| Hazard Statement | Description | Source |

|---|---|---|

| H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled | [2] |

| H314 | Causes severe skin burns and eye damage | [2] |

| Signal Word | Danger | [2] |

| General Reactivity | Corrosive, moisture-sensitive. Reacts exothermically with water and bases. |[5][6] |

Synthesis and Manufacturing Considerations

While specific manufacturing details for (4-Chloro-3-methylphenyl)methanesulfonyl chloride are proprietary, a plausible and logical synthetic route can be derived from established chemical principles. Unlike the direct chlorosulfonation of toluene to produce toluenesulfonyl chloride, the "methane" designation in the name indicates a methylene spacer between the ring and the sulfonyl group.[7] A common strategy for synthesizing such benzyl-type sulfonyl chlorides involves a multi-step sequence starting from the corresponding substituted toluene.

A probable pathway initiates with 4-chloro-3-methyltoluene, proceeds through a benzylic thiol intermediate, and culminates in an oxidative chlorination. This approach avoids the poor regioselectivity associated with direct chlorosulfonation of the activated aromatic ring.

Plausible Synthetic Workflow:

-

Benzylic Bromination: 4-chloro-3-methyltoluene undergoes free-radical bromination (e.g., using N-bromosuccinimide with a radical initiator) to form 4-chloro-3-methylbenzyl bromide.

-

Thiol Formation: The resulting benzyl bromide is converted to 4-chloro-3-methylbenzyl mercaptan. This can be achieved by reaction with a sulfur nucleophile like sodium thiouride followed by hydrolysis, or via a Bunte salt.

-

Oxidative Chlorination: The crucial final step involves the oxidative chlorination of the thiol. This transformation converts the thiol directly into the sulfonyl chloride. Modern, milder methods for this step are often preferred to harsh conditions.[8] For example, using an oxidant like sodium dichloroisocyanurate dihydrate in a suitable solvent system can afford the target sulfonyl chloride in high yield.[8]

Core Reactivity and Mechanistic Overview

The reactivity of (4-Chloro-3-methylphenyl)methanesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom within the sulfonyl chloride group.[9] This high electrophilicity is a result of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur a prime target for nucleophilic attack. The chloride ion is an excellent leaving group, facilitating these substitution reactions.[1][9]

Caption: Key Reactivity Pathways of the Title Compound.

Nucleophilic Substitution Reactions

The cornerstone of this reagent's utility is its participation in nucleophilic substitution reactions. The mechanism typically proceeds via a two-step addition-elimination pathway involving a transient pentacoordinate intermediate.[10]

In the presence of a non-nucleophilic base like pyridine or triethylamine, (4-Chloro-3-methylphenyl)methanesulfonyl chloride reacts readily with primary and secondary alcohols.[7] This reaction, known as O-sulfonylation or tosylation-analogue reaction, converts the hydroxyl group into a sulfonate ester.

Causality: The primary function of the alcohol's hydroxyl group is to act as a nucleophile. However, it is not nucleophilic enough to react efficiently on its own while avoiding side reactions. The base serves two critical roles: first, it neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.[11] Second, in some cases, it can act as a nucleophilic catalyst. For instance, pyridine can initially attack the sulfonyl chloride to form a highly reactive pyridinium intermediate, which is then readily displaced by the alcohol. The conversion of a poorly leaving hydroxyl group into a sulfonate ester, an excellent leaving group, is a foundational transformation in organic synthesis, enabling subsequent substitution or elimination reactions.

The reaction with primary and secondary amines is arguably the most significant application, leading to the formation of highly stable sulfonamides.[12] This transformation is central to medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in numerous drugs.[1] The reaction is typically carried out in the presence of a base, which can range from an organic amine like triethylamine to an aqueous inorganic base like NaOH or K₂CO₃.[12][13]

Causality: The choice of base is a key experimental decision. Using an organic base like pyridine or triethylamine in an anhydrous organic solvent is common.[12] Alternatively, Schotten-Baumann conditions, which employ an aqueous base (e.g., NaOH) in a biphasic system, are also highly effective, particularly for simple amines.[13] The base is essential to scavenge the generated HCl.[13] For primary amines, the resulting N-H bond in the sulfonamide is acidic and can be deprotonated by excess strong base, rendering the product soluble in the aqueous phase—a principle exploited in the Hinsberg test for amine characterization.[10][14]

Like most sulfonyl chlorides, this compound is sensitive to moisture. It reacts with water, a weak nucleophile, to undergo hydrolysis. This reaction is typically slow in cold water but accelerates upon heating, yielding the corresponding (4-chloro-3-methylphenyl)methanesulfonic acid and corrosive hydrochloric acid.[14][15]

Causality: This reactivity underscores the need for anhydrous conditions during its storage and use in sulfonylation reactions.[5] Any moisture present in the reaction medium will consume the reagent, lowering the yield of the desired product and generating unwanted acidic byproducts that can complicate purification.

Reduction of the Sulfonyl Chloride Moiety

The sulfonyl chloride group can be reduced to the corresponding thiol or disulfide using various reducing agents.[9] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation.[16][17] Milder methods, such as using triphenylphosphine, have also been developed to afford aryl thiols from sulfonyl chlorides.[18] Another approach involves using sodium triselenoborohydride for a one-pot conversion to the corresponding disulfide under mild conditions.[19]

Causality: This reductive pathway provides a synthetic route to thiols, which are valuable intermediates in their own right. The choice of reducing agent is dictated by the desired product (thiol vs. disulfide) and the presence of other functional groups in the molecule that might be sensitive to the reducing conditions.

Experimental Protocols

The following protocols are generalized procedures that serve as a robust starting point for laboratory synthesis. Researchers should optimize conditions based on their specific substrates and perform appropriate small-scale trials.

Caption: Step-by-Step Experimental Workflow for N-Sulfonylation.

General Protocol for Sulfonamide Synthesis (N-Sulfonylation)

This protocol is adapted for a typical reaction with a primary or secondary amine using an organic base.

-